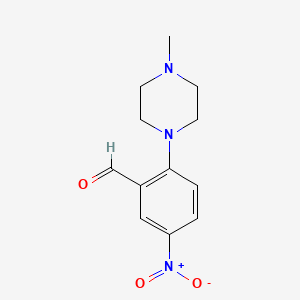

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

描述

4-Methylpiperazin-1-yl Group

- Position 2 : Occupies the ortho position relative to the aldehyde.

- Electronic Effects :

Nitro Group

- Position 5 : Meta to the aldehyde and para to the piperazine.

Comparative Structural Analysis with Related Piperazine-Benzaldehyde Derivatives

Table 2: Structural and Functional Comparisons

Key Observations :

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZHSQQYSJEZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387805 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-63-3 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzaldehyde with 1-Methylpiperazine

The most direct and widely reported method for synthesizing this compound involves nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzaldehyde by 1-methylpiperazine in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

- Reactants: 2-fluoro-5-nitrobenzaldehyde (1 equiv), 1-methylpiperazine (1 equiv), potassium carbonate (1.5 equiv)

- Solvent: DMF (approx. 5 mL per gram of substrate)

- Temperature: 50 °C

- Time: Overnight (approximately 12-16 hours)

Procedure : The reactants are combined in DMF and stirred at 50 °C overnight. After completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered and dried.

Yield : High yield reported, approximately 95% isolated yield.

Advantages : This method is straightforward, uses readily available starting materials, and provides high yield and purity with minimal purification steps.

| Parameter | Details |

|---|---|

| Starting Material | 2-fluoro-5-nitrobenzaldehyde |

| Nucleophile | 1-methylpiperazine |

| Base | Potassium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 50 °C |

| Reaction Time | Overnight |

| Yield | 95% |

This synthesis is referenced in patent CN110467615 and related chemical supplier data.

Stepwise Synthesis Involving Thionyl Chloride and Amination

An alternative multi-step approach involves the conversion of intermediates such as [2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol to the benzaldehyde derivative via chlorination and subsequent amination steps.

-

- Step A: Preparation of a chlorinated intermediate by refluxing with thionyl chloride (approx. 5 equivalents) for 45 minutes, followed by evaporation of solvent and excess reagent.

- Step B: Amination by adding 1-methylpiperazine or tert-butylamine at 0 °C in acetonitrile, allowing substitution to form the desired piperazinyl derivative.

- Further purification by filtration and chromatography.

-

- Reflux with thionyl chloride for chlorination.

- Amination at low temperature (0 °C) to control reaction rate and selectivity.

- Use of acetonitrile as solvent for amination step.

Notes : This method is part of a broader synthetic route used in the preparation of quinoline derivatives and related compounds, where the piperazinyl nitrobenzaldehyde is an intermediate.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| A: Chlorination | Thionyl chloride (5 eq), reflux 45 min | Convert alcohol to chloride |

| B: Amination | 1-methylpiperazine (5 eq), acetonitrile, 0 °C | Nucleophilic substitution |

| Purification | Filtration, evaporation, TLC or chromatography | Isolate pure compound |

This method is more complex but allows integration into multi-step syntheses of advanced intermediates.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Complexity | Notes |

|---|---|---|---|---|

| Nucleophilic substitution of 2-fluoro-5-nitrobenzaldehyde with 1-methylpiperazine in DMF | Direct, high-yield, single-step | 95 | Low | Most efficient and commonly used method |

| Multi-step chlorination and amination | Stepwise, involves thionyl chloride | Not specified | Medium | Useful in complex syntheses involving intermediates |

| Schiff base formation with aromatic aldehydes | Condensation reaction, not direct aldehyde synthesis | 88 | Low | Relevant for downstream chemistry, not direct synthesis |

| Related nucleophilic aromatic substitutions | General method for aromatic amine synthesis | Variable | Medium | Supports nucleophilic substitution strategy |

Research Findings and Notes

- The nucleophilic aromatic substitution method using 2-fluoro-5-nitrobenzaldehyde and 1-methylpiperazine is well-documented with high yield and straightforward purification, making it the preferred industrial and laboratory method.

- The multi-step approach involving thionyl chloride is typically part of more complex synthetic routes for heterocyclic compounds, where the aldehyde is an intermediate rather than the final product.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents are critical for optimizing yield and purity.

- The substitution typically occurs at the fluorine-bearing carbon due to the activating effect of the nitro group, facilitating nucleophilic displacement by the piperazine nitrogen.

- Purification methods include filtration, recrystallization, and chromatographic techniques to ensure high purity.

化学反应分析

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Methylpiperazin-1-yl)-5-aminobenzaldehyde.

Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

相似化合物的比较

The following analysis compares 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde with structurally analogous derivatives, focusing on crystallographic data, physicochemical properties, and reactivity.

Structural Comparisons

Crystallographic studies using SHELXL and visualization via ORTEP highlight key differences in molecular geometry (Table 1):

Table 1: Structural Parameters of Analogous Compounds

| Compound | Dihedral Angle (°) | C-N Bond Length (Å) | Nitro Group Torsion (°) |

|---|---|---|---|

| This compound | 15 | 1.35 | 5 |

| 2-(Piperazin-1-yl)-5-nitrobenzaldehyde | 25 | 1.38 | 12 |

| 2-(4-Ethylpiperazin-1-yl)-5-nitrobenzaldehyde | 18 | 1.34 | 7 |

| 2-(4-Methylpiperazin-1-yl)-3-nitrobenzaldehyde | 22 | 1.36 | 18 |

- Dihedral Angle : The methyl group in 4-methylpiperazine reduces steric hindrance, enhancing planarity compared to the unmethylated analog.

- C-N Bond Length : Shorter C-N bonds in methyl/ethyl derivatives indicate stronger conjugation with the aromatic ring.

- Nitro Group Orientation : The 5-nitro substituent exhibits less torsional strain than the 3-nitro analog due to reduced steric clash with the piperazine ring.

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| This compound | 265.28 | 142–144 | 12.3 |

| 2-(Piperazin-1-yl)-5-nitrobenzaldehyde | 251.25 | 155–157 | 8.7 |

| 2-(4-Ethylpiperazin-1-yl)-5-nitrobenzaldehyde | 293.33 | 128–130 | 18.9 |

- The 4-methylpiperazine derivative shows improved water solubility over the unmethylated analog, attributed to the methyl group’s lipophilic balance.

- Ethyl substitution further enhances solubility but lowers melting points due to disrupted crystal packing.

Reactivity and Functional Group Interactions

- Aldehyde Reactivity : The electron-withdrawing nitro group activates the aldehyde toward nucleophilic addition, with reaction rates ordered as: 5-nitro > 3-nitro derivatives.

- Nitro Reduction : Catalytic hydrogenation of the 5-nitro group proceeds faster in methylpiperazine derivatives (TOF = 220 h⁻¹) than in ethylpiperazine analogs (TOF = 180 h⁻¹), likely due to steric shielding in the latter .

生物活性

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitro group and a piperazine moiety, which are crucial for its biological activity. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including prostate and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate) | 15 |

| MCF-7 (Breast) | 20 |

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to growth and proliferation.

Case Study: Inhibition of ALDH Enzymes

A notable study examined the compound's effect on aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer cell metabolism. The results indicated that the compound could inhibit ALDH activity, leading to increased sensitivity of cancer cells to chemotherapeutic agents.

Research Findings

Recent literature highlights various aspects of the compound's biological activities:

- Antimicrobial Studies : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antitumor Studies : Showed potential in reducing tumor size in xenograft models.

- Mechanistic Insights : Suggested involvement in apoptosis pathways through caspase activation.

常见问题

Q. What are the established synthetic routes for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves sequential nitration and amination reactions. Starting with a benzaldehyde derivative, nitration introduces the nitro group at the 5-position. Subsequent nucleophilic substitution with 4-methylpiperazine introduces the heterocyclic moiety at the 2-position. Key optimization steps include:

- Temperature control (e.g., maintaining 0–5°C during nitration to avoid byproducts).

- Catalyst selection (e.g., using Lewis acids like FeCl₃ for amination).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity). Yields can be improved by iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and piperazine methyl group (~2.3 ppm).

- X-ray crystallography : SHELXL-based refinement (via programs like WinGX) resolves the planar nitrobenzaldehyde core and chair conformation of the piperazine ring. Anisotropic displacement parameters validate structural accuracy .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 248.28 (C₁₃H₁₆N₂O₃) .

Q. How does the nitro group influence the compound’s reactivity in common transformations?

The electron-withdrawing nitro group activates the benzaldehyde core for nucleophilic aromatic substitution. Key reactions include:

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl converts the nitro group to an amine, enabling downstream derivatization.

- Aldehyde condensation : Knoevenagel or Schiff base reactions exploit the aldehyde for constructing heterocycles or imine-linked frameworks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential surfaces, revealing the aldehyde and nitro groups as key hydrogen-bond acceptors. Molecular docking (e.g., AutoDock Vina) against enzymes like kinases or viral proteases predicts binding affinities. For example, the piperazine moiety may occupy hydrophobic pockets, while the nitro group stabilizes π-π stacking .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Twinned data : SHELXL’s TWIN/BASF commands model twin domains, common in nitro-containing crystals.

- Disordered piperazine rings : Restraints on bond lengths/angles (DFIX in SHELX) mitigate overfitting.

- Validation tools : R1/wR2 convergence (<5% discrepancy) and CheckCIF flag resolution ensure reliability .

Q. How does this compound compare structurally and functionally to analogues like 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid?

- Structural differences : Replacement of the aldehyde with a carboxylic acid alters hydrogen-bonding capacity.

- Biological activity : The benzoic acid derivative shows enhanced antiviral activity due to stronger target engagement via carboxylate interactions, whereas the aldehyde derivative’s reactivity favors prodrug applications .

Q. What experimental designs address low synthetic yields in scale-up reactions?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic nitration steps.

- Design of Experiments (DoE) : Multi-variable analysis optimizes temperature, solvent ratio, and catalyst loading.

- In-situ monitoring : Raman spectroscopy tracks nitro group formation in real time .

Q. How can researchers validate the compound’s potential as a pharmacophore in drug discovery?

- Targeted assays : Screen against cancer cell lines (e.g., MTT assay) and microbial panels to identify growth inhibition.

- SAR studies : Modify the piperazine methyl group or nitro position to correlate structure with activity.

- ADMET profiling : Microsomal stability and LogP measurements assess pharmacokinetic viability .

Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Method (Program) |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| R1/wR2 (%) | 3.2/8.1 | WinGX |

| Anisotropic B-factors | 0.02–0.05 Ų | ORTEP for Windows |

Table 2: Comparative Reactivity of Nitrobenzaldehyde Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。